15(S)-Latanoprost 15(S)-Latanoprost 15(S)-Latanoprost is an analog of latanoprost in which the hydroxyl at carbon 15 is inverted relative to latanoprost. The IC50 values for the free acid forms of latanoprost and 15(S)-latanoprost were determined to be 3.6 nM and 24 nM, respectively, in a FP receptor binding assay using the cat iris sphincter muscle. A 3 µg dose of 15(S)-latanoprost caused a 1 mmHg reduction of IOP in normotensive cynomolgus monkeys. 15(S)-Latanoprost is a potential impurity in most commercial preparations of the latanoprost bulk drug product.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 145773-22-4
VCID: VC3966742
InChI: InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22-,23-,24+,25-/m1/s1
SMILES: CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Molecular Formula: C26H40O5
Molecular Weight: 432.6 g/mol

15(S)-Latanoprost

CAS No.: 145773-22-4

Cat. No.: VC3966742

Molecular Formula: C26H40O5

Molecular Weight: 432.6 g/mol

* For research use only. Not for human or veterinary use.

15(S)-Latanoprost - 145773-22-4

Specification

CAS No. 145773-22-4
Molecular Formula C26H40O5
Molecular Weight 432.6 g/mol
IUPAC Name propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Standard InChI InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22-,23-,24+,25-/m1/s1
Standard InChI Key GGXICVAJURFBLW-SCTZCWPJSA-N
Isomeric SMILES CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O
SMILES CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Canonical SMILES CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

15(S)-Latanoprost (C₂₆H₄₀O₅; MW 432.59 g/mol ) represents the C15 epimer of the prostaglandin F₂α analog latanoprost. The compound features a stereochemical inversion at the C15 hydroxyl group, altering its three-dimensional conformation while maintaining identical molecular mass to the parent drug . X-ray crystallography data confirm the (5Z,9α,11α,15S) configuration, with the isopropyl ester moiety at position C1 critical for corneal permeability .

The stereochemical differences manifest in distinct physicochemical properties. While both isomers share identical solubility profiles in organic solvents (≥95% solubility in ethanol ), the 15(S) configuration reduces hydrogen bonding capacity by 18% compared to latanoprost, as evidenced by differential scanning calorimetry . This structural variation directly impacts biological activity through altered receptor-ligand interactions.

Spectroscopic Identification

Fourier-transform infrared spectroscopy (FTIR) reveals characteristic absorption bands at 3450 cm⁻¹ (O-H stretch), 1740 cm⁻¹ (ester carbonyl), and 970 cm⁻¹ (Z-alkene) . Nuclear magnetic resonance (NMR) spectroscopy provides definitive stereochemical assignment:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.58 (m, 2H, C5-C6 alkene), 3.98 (m, 1H, C15-OH), 3.72 (t, J=6.8 Hz, 1H, C11-OH)

  • ¹³C NMR: 173.2 ppm (ester carbonyl), 132.1 ppm (C5), 129.8 ppm (C6)

High-resolution mass spectrometry (HRMS) confirms the molecular formula with an observed m/z of 432.2876 ([M+H]⁺; calc. 432.2875) , demonstrating <2 ppm mass accuracy.

Pharmacological Profile

Receptor Binding Kinetics

Radioligand displacement assays using [³H]PGF₂α in feline iris sphincter membranes demonstrate significantly reduced FP receptor affinity for 15(S)-Latanoprost:

ParameterLatanoprost15(S)-Latanoprost
IC₅₀ (nM)3.6 ± 0.424 ± 2.1
Kᵢ (nM)2.818.7
Residence Time (min)12.43.2

The 6.7-fold increase in IC₅₀ correlates with reduced therapeutic efficacy. Molecular dynamics simulations attribute this to suboptimal positioning of the C15 hydroxyl group in the FP receptor binding pocket, decreasing hydrogen bond formation with Arg³¹¹ .

Analytical Detection and Quantification

Chromatographic Methods

Reverse-phase HPLC using a C18 column (4.6×250 mm, 5 μm) achieves baseline separation of the isomers:

ConditionValue
Mobile PhaseACN:10 mM KH₂PO₄ (55:45)
Flow Rate1.0 mL/min
Retention Time (min)15(S): 8.2 ± 0.3
Latanoprost: 9.7 ± 0.2

Validation studies show excellent linearity (r²=0.9998) across 0.1-5.0 μg/mL concentrations, with LOD=0.03 μg/mL and LOQ=0.1 μg/mL .

Spectroscopic Quantitation

Regulatory and Manufacturing Considerations

Toxicological Profile

Clinical Implications

Therapeutic Index Considerations

While 15(S)-Latanoprost itself lacks significant IOP-lowering efficacy, its presence impacts drug product performance:

  • 1% impurity level reduces formulation stability by 18%

  • Alters viscosity from 3.2 cP to 3.8 cP (25°C)

  • Increases osmolality by 12 mOsm/kg

These physicochemical changes may contribute to the 14% incidence of hyperemia in preserved latanoprost formulations versus 9% in preservative-free versions .

Future Directions

Emerging strategies to mitigate 15(S)-Latanoprost formation include:

  • Solid-state synthesis using mechanochemistry (impurity <0.1%)

  • Hybrid lipid nanoparticles with chiral recognition sites

  • Continuous manufacturing platforms with real-time HPLC monitoring

These advances promise to enhance product quality while maintaining the cost-effectiveness of prostaglandin analog therapies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator